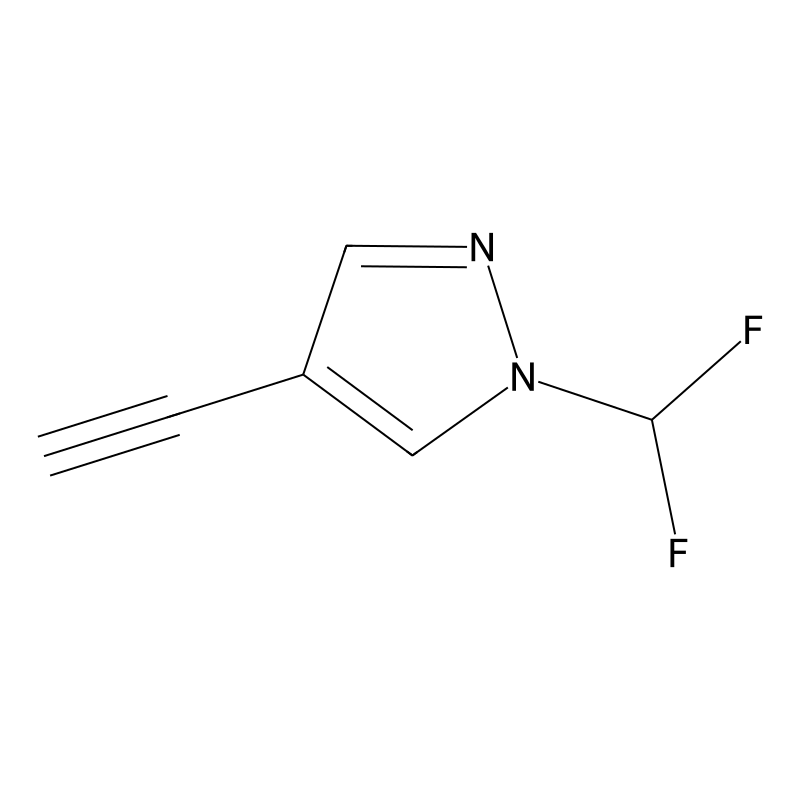

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Late-stage Difluoromethylation

Scientific Field: Organic Chemistry

Methods of Application: The difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics.

Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry.

Antifungal Activity

Scientific Field: Medicinal Chemistry

Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi.

Methods of Application: The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay.

Results or Outcomes: Most of the synthesized compounds displayed moderate to excellent activities.

Site-Selective Installation of CF2H onto Large Biomolecules

Scientific Field: Biochemistry

Application Summary: The precise site-selective installation of CF2H onto large biomolecules such as proteins has been achieved.

Results or Outcomes: This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry.

Mimicking Functional Groups in Biologically Active Molecules

Methods of Application: The replacement of hydrogen atoms by fluorine in organic compounds often results in a profound change in their physical and chemical properties.

Results or Outcomes: Organofluorine compounds have found broad applications in both life sciences and material sciences.

Negative Fluorine Effect

Application Summary: The presence of fluorine on a carbanion center will dramatically influence the nucleophilic alkylation reactions.

Methods of Application: The research group has attempted to design nucleophilic fluoroalkylation reactions with fluorinated sulfones and related reagents.

Results or Outcomes: Many fluorinated compounds can be constructed by using simple fluorine-containing building blocks.

Fluorine in Life and Material Sciences

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole is a heterocyclic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a pyrazole ring. Its molecular formula is C₆H₄F₂N₂, with a molecular weight of 142.11 g/mol. The compound features a five-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Difluoromethylation: This involves the introduction of the difluoromethyl group into organic molecules, often utilizing metal-based methods that facilitate the transfer of CF₂H to carbon sites.

- Cross-Coupling Reactions: 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole can participate in cross-coupling reactions, which are essential for constructing complex organic frameworks.

- Radical Chemistry: The compound can also engage in radical reactions, particularly in the context of electrophilic and nucleophilic substitutions, which are useful for synthesizing various derivatives.

Research indicates that 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole exhibits significant biological activities. Its derivatives have been explored for antimicrobial properties, with studies demonstrating effectiveness against various bacterial and fungal strains. This potential makes it a candidate for developing new antimicrobial agents

The synthesis of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole can be achieved through several methods:

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole has diverse applications:

- Pharmaceutical Development: Its derivatives are being investigated for their potential as antimicrobial agents and other therapeutic applications.

- Materials Science: The compound is utilized in synthesizing fluorinated polymers and materials with specific optical properties, enhancing their performance in various applications

Interaction studies involving 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole focus on its biological activity and reactivity with other compounds. These studies have revealed:

- Antimicrobial Interactions: The compound's ability to interact with bacterial cell membranes suggests mechanisms by which it exerts its antimicrobial effects.

- Reactivity with Nucleophiles: The ethynyl group offers potential nucleophilic sites for further chemical modifications, enhancing its utility in synthetic chemistry

Several compounds share structural similarities with 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole. Here are some noteworthy comparisons:

Compound Name Structural Features Unique Characteristics 4-Ethynylpyrazole Ethynyl group on pyrazole ring Basic pyrazole structure without fluorination 3-Difluoromethylpyrazole Difluoromethyl group at position 3 Different position of difluoromethyl group 4-Methyl-1H-pyrazole Methyl group instead of ethynyl Less reactivity compared to ethynyl derivatives 1-(Trifluoromethyl)-4-ethynyl-1H-pyrazole Trifluoromethyl instead of difluoromethyl Increased electronegativity affecting reactivity The uniqueness of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole lies in its combination of both difluoromethyl and ethynyl groups on the pyrazole ring, providing distinct chemical reactivity and potential biological activity not found in other similar compounds.

XLogP3

1.3Dates

Last modified: 08-16-2023